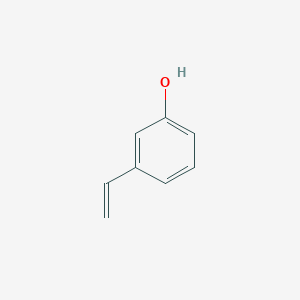

3-Vinylphenol

Description

Propriétés

IUPAC Name |

3-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGIFMKMDRDNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-69-9 | |

| Record name | Phenol, 3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00211033 | |

| Record name | Phenol, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-18-8 | |

| Record name | Phenol, 3-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Vinylphenol: Synthesis, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylphenol, also known as 3-hydroxystyrene, is an organic compound of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring both a reactive vinyl group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of a variety of molecules, including pharmaceutical agents and polymers. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities and applications in drug development.

Core Data: CAS Number and Physicochemical Properties

The Chemical Abstracts Service (CAS) has assigned the number 620-18-8 to this compound.[1][2] A summary of its key physicochemical properties is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 620-18-8 |

| Molecular Formula | C₈H₈O |

| Molecular Weight | 120.15 g/mol |

| IUPAC Name | 3-ethenylphenol |

| Synonyms | 3-Hydroxystyrene, m-Vinylphenol |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 105 °C at 5 mmHg | |

| Melting Point | 1 °C | |

| Flash Point | 104 °C | |

| Density | 1.055 g/cm³ | |

| Refractive Index | 1.5804 | |

| Vapor Pressure | 0.0427 mmHg at 25 °C | |

| pKa | 9.79 ± 0.10 (Predicted) | |

| Solubility | Soluble in alcohols, ethers, ketones, and esters. Slightly miscible with water. | [3] |

| Storage Conditions | Store at -20°C under an inert atmosphere. Air and heat sensitive. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. In this protocol, 3-hydroxybenzaldehyde (B18108) is reacted with a phosphorus ylide to yield this compound.

Materials and Reagents:

-

3-Hydroxybenzaldehyde

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Ylide Preparation:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise. A color change to deep yellow or orange is indicative of ylide formation.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the 3-hydroxybenzaldehyde solution to the ylide solution at 0 °C via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Synthesis of this compound from Cardanol (B1251761)

A sustainable route to this compound involves the use of cardanol, a renewable resource derived from cashew nut shell liquid (CNSL).[4] The process involves a two-step reaction sequence: ethenolysis followed by isomerizing ethenolysis.[4][5][6][7]

Step 1: Ethenolysis of Cardanol to 3-(non-8-enyl)phenol

Materials and Reagents:

-

Cardanol

-

Hoveyda-Grubbs 1st generation catalyst

-

Anhydrous dichloromethane (B109758) (DCM) or 2-methyl tetrahydrofuran (2-MeTHF)

-

Ethene (ethylene) gas

Procedure:

-

In a high-pressure reactor, dissolve cardanol (1 equivalent) in anhydrous DCM or 2-MeTHF.

-

Add the Hoveyda-Grubbs 1st generation catalyst (0.3 mol%).

-

Pressurize the reactor with ethene gas (10 bar).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction, vent the reactor and concentrate the mixture under reduced pressure.

-

The crude 3-(non-8-enyl)phenol can be purified by column chromatography. A yield of approximately 96% can be expected.[5]

Step 2: Isomerizing Ethenolysis of 3-(non-8-enyl)phenol to this compound

Materials and Reagents:

-

3-(non-8-enyl)phenol

-

[Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))

-

DTBPMB (1,2-bis(di-tert-butylphosphino)methane)

-

MSA (methanesulfonic acid)

-

M1 catalyst (a ruthenium-based metathesis catalyst)

-

Toluene

-

Ethene (ethylene) gas

Procedure:

-

Isomerization:

-

In a reaction vessel, dissolve 3-(non-8-enyl)phenol (1 equivalent) in toluene.

-

Add [Pd₂(dba)₃], DTBPMB, and MSA.

-

Heat the mixture at 80 °C for 64-96 hours to isomerize the double bond.[6]

-

-

Metathesis:

-

To the crude product from the isomerization step, add the M1 catalyst.

-

Pressurize the vessel with ethene gas.

-

Stir the reaction at room temperature.

-

The resulting this compound can be purified by distillation under reduced pressure. This two-step process can afford this compound in good yield.[6]

-

Biological Activities and Applications in Drug Development

This compound serves as a key intermediate in the synthesis of several pharmaceutical drugs.[4] Its biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, are also of significant interest to researchers.

Role as a Pharmaceutical Intermediate

This compound is a crucial precursor for the synthesis of various drugs, including:

-

Norfenefrine, Rac-Phenylephrine, and Etilefrine: These adrenergic agents are used to manage hypotension. The synthesis involves hydroxyamination of this compound, followed by methylation or ethylation.[4][7]

-

Fenoprofene: This non-steroidal anti-inflammatory drug (NSAID) can be synthesized from a derivative of this compound through a series of reactions including C-O coupling and methoxycarbonylation.[4][7]

Antimicrobial Activity

Phenolic compounds are known to exhibit broad-spectrum antimicrobial properties.[8][9] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane.[3] The lipophilic nature of the phenol (B47542) allows it to partition into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components and eventual cell death.[8]

Antioxidant Activity

The antioxidant properties of phenolic compounds stem from their ability to act as free radical scavengers.[1][10][11][12] The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.[1][11] The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective antioxidant.[11]

Anti-inflammatory Activity

Phenolic compounds have been shown to exert anti-inflammatory effects through the modulation of various signaling pathways.[13][14][15][16] Key mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of signaling cascades that lead to the production of inflammatory mediators.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Wittig Reaction for this compound Synthesis

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway

References

- 1. jscholaronline.org [jscholaronline.org]

- 2. Phenol, 3-ethenyl- | C8H8O | CID 3013921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (CAS 620-18-8) For Research [benchchem.com]

- 5. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 11. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Vinylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylphenol, also known as 3-hydroxystyrene, is an organic compound of significant interest in various scientific and industrial fields. Its unique chemical structure, featuring both a vinyl group and a phenolic hydroxyl group, imparts a versatile reactivity that makes it a valuable intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological activities and potential mechanisms of action.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and the design of synthetic routes. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 620-18-8 | [1][2] |

| Molecular Formula | C₈H₈O | [1][3] |

| Molecular Weight | 120.15 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | |

| Melting Point | 1 °C | [4] |

| Boiling Point | 230.8 °C at 760 mmHg; 105 °C at 5 mmHg | [4] |

| Density | 1.055 - 1.06 g/cm³ (at 20°C) | [4] |

| Vapor Pressure | 0.0427 mmHg at 25 °C | [4] |

| Flash Point | 103.5 - 104 °C | [4] |

| Refractive Index | 1.5804 | [4] |

Chemical and Spectroscopic Properties

| Property | Value | Source(s) |

| pKa | 9.79 ± 0.10 (Predicted) | [4] |

| LogP | 2.03520 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| ¹H NMR | Vinyl proton signals at δ 5.1–5.3 ppm and phenolic -OH at δ 9–10 ppm are characteristic. | [1] |

| ¹³C NMR | Data available to confirm structure. | [1] |

| Mass Spectrometry (GC-MS) | Used to confirm molecular weight and fragmentation patterns. | [1][5][6] |

Synthesis and Reactivity

Synthesis

A prominent and sustainable method for the synthesis of this compound is from cardanol (B1251761), a renewable resource derived from cashew nut shell liquid (CNSL).[1][7][8] This process typically involves a two-step route:

-

Ethenolysis of Cardanol: Cardanol undergoes ethenolysis to produce 3-(non-8-enyl)phenol.[7][8]

-

Isomerizing Ethenolysis: The intermediate is then subjected to isomerizing ethenolysis to yield this compound.[7][8]

This bio-based route is advantageous due to its high yield (65-78%) and the generation of valuable byproducts like 1-octene (B94956) and propene.[1][9]

Reactivity and Stability

This compound is a reactive molecule due to the presence of both the vinyl and hydroxyl functional groups.

-

Polymerization: The vinyl group can undergo radical polymerization, making it a useful monomer for producing phenolic resins and various copolymers.[1] To prevent premature polymerization during storage, it is often stabilized with inhibitors like tert-butylcatechol (TBC).[1]

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification.

-

Stability: this compound is sensitive to air and heat, necessitating storage at low temperatures (e.g., -20°C) under an inert atmosphere to maintain its stability and prevent degradation or unwanted polymerization.[1]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of this compound. The following are generalized protocols that can be adapted for this purpose.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.

Apparatus:

-

Capillary tubes

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is solidified by cooling below its melting point.

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).

-

The melting point range is reported as T1-T2.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

Place a small amount (a few milliliters) of this compound into the test tube.

-

Invert a sealed capillary tube and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube.

-

A slow stream of bubbles will emerge from the open end of the capillary as the liquid is heated.

-

When a rapid and continuous stream of bubbles is observed, note the temperature. This is the boiling point at the recorded atmospheric pressure.

-

For accuracy, the heating should be slow and uniform.

Biological Activity and Mechanisms of Action

In vitro studies have indicated that this compound possesses promising biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1]

Antioxidant Activity

The antioxidant properties of this compound are attributed to its phenolic structure.[1] The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage.

Caption: Proposed antioxidant mechanism of this compound.

Anti-inflammatory Activity

This compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro.[1] While the precise signaling pathway for this compound is not fully elucidated, the mechanism of a structurally related compound, 2-methoxy-4-vinylphenol (B128420), involves the suppression of the NF-κB and MAPK signaling pathways.[10][11][12] A plausible pathway for this compound is depicted below.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Antimicrobial Activity

This compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[1] The proposed mechanism of action for phenolic compounds often involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

Caption: Proposed antimicrobial mechanism of this compound.

Conclusion

This compound is a versatile chemical compound with a well-characterized profile of physicochemical properties. Its synthesis from renewable resources and its demonstrated biological activities make it a compound of high interest for ongoing and future research in drug development, polymer science, and green chemistry. This guide provides a foundational understanding of its key characteristics to aid researchers and scientists in their work with this valuable molecule.

References

- 1. This compound (CAS 620-18-8) For Research [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. This compound|lookchem [lookchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Phenol, 3-ethenyl- | C8H8O | CID 3013921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

3-Vinylphenol molecular weight and formula

An In-depth Technical Guide to 3-Vinylphenol

This technical guide provides a comprehensive overview of this compound (also known as 3-ethenylphenol or m-hydroxystyrene), a versatile organic compound with significant applications in pharmaceutical synthesis and polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and key applications.

Core Molecular Information

This compound is a phenolic compound distinguished by a vinyl group attached to the phenolic ring.[1] Its chemical structure is fundamental to its reactivity and utility as an intermediate in various chemical syntheses.[1]

Table 1: Chemical Identity and Molecular Properties of this compound

| Identifier | Value | Source |

| Chemical Formula | C₈H₈O | [1][2][3][4][5][6][7] |

| Molecular Weight | 120.15 g/mol | [1][2][6][7] |

| CAS Number | 620-18-8 | [1][2][3][5] |

| IUPAC Name | 3-ethenylphenol | [6] |

| Canonical SMILES | C=CC1=CC(=CC=C1)O | [3][6] |

| InChIKey | YNGIFMKMDRDNBQ-UHFFFAOYSA-N | [1][6] |

| Synonyms | 3-Ethenylphenol, 3-Hydroxystyrene, m-Hydroxystyrene, m-Vinylphenol | [2][5][7] |

Physicochemical and Safety Data

The physical properties and handling requirements are critical for laboratory use. This compound is an air- and heat-sensitive liquid, often stabilized with tert-butylcatechol (TBC) to prevent polymerization.[1]

Table 2: Physicochemical and Safety Data for this compound

| Property | Value | Source |

| Appearance | Colorless to Light yellow clear liquid | [7] |

| Boiling Point | 105°C at 5 mmHg; 230.8°C at 760 mmHg | [1][3] |

| Melting Point | 1°C | [3] |

| Density | 1.055 g/cm³ | [3] |

| Flash Point | 103.5°C | [3] |

| Refractive Index | 1.5804 | [3] |

| Purity | >98% | [5][7] |

| Storage | Store sealed and frozen (-20°C) under an inert gas | [1] |

| Primary Hazards | Corrosive, Irritant | [6] |

Experimental Protocols and Synthesis

This compound can be synthesized through several methods. A notable sustainable approach involves the use of cardanol (B1251761), a renewable resource derived from cashew nut shell liquid (CNSL).[1]

Synthesis of this compound from Cardanol

A significant and green route for producing this compound involves a two-step process starting from cardanol.[1][8] This method is advantageous due to its use of a renewable precursor and high yields.[1][9]

Methodology:

-

Ethenolysis of Cardanol: Cardanol undergoes ethenolysis to produce 3-(non-8-enyl)phenol as an intermediate.[8][9]

-

Isomerizing Ethenolysis: The intermediate, 3-(non-8-enyl)phenol, is then subjected to a one-pot isomerizing ethenolysis using palladium-based catalysts.[1][8]

This process achieves high yields, typically between 65-78%.[1] The metathesis reaction is effective in dichloromethane (B109758) (DCM), but greener solvents like 2-methyl tetrahydrofuran (B95107) have been shown to produce similar results.[8][9]

Alternative Synthesis: Ring-Closing Enyne Metathesis (RCEM)

An alternative laboratory-scale synthesis involves the use of Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEM) followed by tautomerization.[10] This method provides selective access to the compound and avoids the formation of regioisomers.[10]

Applications in Drug Development

This compound is a critical intermediate in the synthesis of several important pharmaceutical compounds.[1] Its versatile structure allows for its incorporation into a range of drug molecules.

Synthesis of Norfenefrine and Related Drugs

This compound is a key precursor for Norfenefrine, which can then be converted to other sympathomimetic amines.[1]

Experimental Protocol for Norfenefrine Synthesis:

-

Yield: This reaction typically achieves yields exceeding 70%.[8][9]

-

Further Synthesis: Norfenefrine can be subsequently methylated or ethylated to produce rac-Phenylephrine and Etilefrine, respectively.[1][8]

Synthesis of Fenoprofen

Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), can also be synthesized from this compound derivatives.[1]

Experimental Protocol for Fenoprofen Synthesis:

-

Starting Material: 1-Phenoxy-3-vinylbenzene (derived from this compound via C-O coupling).[1]

-

Reaction: Enantioselective, branch-selective methoxycarbonylation.[1]

-

Catalyst System: A combination of Pd/DTBPMB with rac-BINOL-phosphoric acid is used.[1]

-

Yield: The reaction yields 82% of the desired branched product with an 88% enantiomeric excess.[1]

Biological Activity and Other Applications

Beyond its role as a synthetic intermediate, this compound and its derivatives exhibit potential biological activities.

-

Antimicrobial Properties: In vitro studies have suggested that this compound shows antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli.[1]

-

Antioxidant and Anti-inflammatory: The compound has also demonstrated antioxidant and anti-inflammatory properties.[1] The mechanism of action is linked to its ability to form vinylphenols through decarboxylation, which then exhibit these activities.[1]

-

Polymer Chemistry: this compound is a valuable monomer for producing phenolic resins and various copolymers used in advanced materials such as microphotoresists and ion exchange resins.[1]

Safety and Handling Protocols

Proper handling of this compound is essential due to its hazardous nature. It is classified as corrosive and an irritant.[6]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including nitrile gloves, safety goggles, and a lab coat.[1]

-

Ventilation: Work in a well-ventilated area or under a fume hood to prevent inhalation of vapors.[1]

-

Storage: The compound is air- and heat-sensitive and must be stored in a tightly sealed container under an inert atmosphere at -20°C to prevent polymerization and degradation.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11]

-

Emergency Procedures:

References

- 1. This compound (CAS 620-18-8) For Research [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound|620-18-8 - MOLBASE Encyclopedia [m.molbase.com]

- 5. BioOrganics [bioorganics.biz]

- 6. Phenol, 3-ethenyl- | C8H8O | CID 3013921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (stabilized with TBC) | CymitQuimica [cymitquimica.com]

- 8. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03823F [pubs.rsc.org]

- 9. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 620-18-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. This compound | 620-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Profile of 3-Vinylphenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-vinylphenol (also known as 3-hydroxystyrene), a valuable intermediate in the synthesis of pharmaceuticals. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the expected ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons, the vinyl group protons, and the phenolic hydroxyl proton. The integration of these signals corresponds to the number of protons in each environment.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | ~9.0 - 10.0 | Singlet (broad) | - | 1H |

| Ar-H | ~6.7 - 7.3 | Multiplet | - | 4H |

| -CH=CH₂ | ~6.6 - 6.8 | Doublet of doublets | trans: ~17.6, cis: ~10.9 | 1H |

| -CH=CH₂ (trans) | ~5.7 - 5.9 | Doublet | ~17.6 | 1H |

| -CH=CH₂ (cis) | ~5.2 - 5.4 | Doublet | ~10.9 | 1H |

Note: The chemical shift of the hydroxyl proton is concentration and solvent dependent and may be exchangeable with D₂O.

¹³C NMR Data

The ¹³C NMR spectrum of this compound displays distinct signals for each of the eight carbon atoms in its structure.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-OH (C1) | ~155 - 157 |

| C-H (Ar) | ~113 - 130 |

| C-vinyl (C3) | ~138 - 140 |

| -CH=CH₂ | ~136 - 138 |

| -CH=CH₂ | ~113 - 116 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for the hydroxyl, aromatic, and vinyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3600 - 3200 | O-H stretch | Phenolic -OH | Strong, Broad |

| ~3100 - 3000 | C-H stretch | Aromatic & Vinyl | Medium |

| ~1630 | C=C stretch | Vinyl | Medium |

| ~1600, ~1485 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1250 | C-O stretch | Phenolic | Strong |

| ~990, ~910 | C-H bend (out-of-plane) | Vinyl | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of 120.15 g/mol , the mass spectrum is expected to show a prominent molecular ion peak.

| m/z | Proposed Fragment | Significance |

| 120 | [M]⁺ | Molecular Ion |

| 119 | [M-H]⁺ | Loss of a hydrogen radical |

| 91 | [M-CHO]⁺ | Loss of a formyl radical |

| 65 | [C₅H₅]⁺ | Loss of CO and OH |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Gas Chromatography (GC): Inject a small volume of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature is programmed to ramp up to ensure separation of the analyte from the solvent and any impurities.

-

Mass Spectrometry (MS): The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron impact ionization at 70 eV). The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for obtaining and interpreting spectroscopic data.

An In-depth Technical Guide on the Solubility of 3-Vinylphenol

This technical guide provides a comprehensive overview of the solubility of 3-vinylphenol (also known as 3-hydroxystyrene) in various solvents. The information is targeted towards researchers, scientists, and drug development professionals who utilize this compound in their work. This guide covers qualitative solubility predictions, a detailed experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound and its Solubility

This compound is an organic compound featuring both a hydroxyl (-OH) and a vinyl (-CH=CH₂) functional group attached to a benzene (B151609) ring. Its chemical structure, specifically the presence of a polar hydroxyl group and a nonpolar vinylphenyl group, dictates its solubility characteristics. Understanding the solubility of this compound is paramount in various applications. In the pharmaceutical industry, solubility is a critical factor for drug formulation and bioavailability. In polymer science, it is essential for polymerization processes and the synthesis of specialty polymers.

Solubility Profile of this compound

Currently, there is a lack of extensive, publicly available quantitative data on the solubility of this compound in a wide array of solvents. However, based on the principle of "like dissolves like" and the known solubility of its isomer, 4-vinylphenol (B1222589), a qualitative solubility profile can be predicted. For instance, 4-vinylphenol is reported to be soluble in alcohol, moderately soluble in ethanol, and has a water solubility of approximately 3.3 g/L. Similar trends can be anticipated for this compound.

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The hydroxyl group can form hydrogen bonds with water, but the larger nonpolar vinylbenzene structure limits solubility. |

| Methanol (B129727) | Very Soluble | Methanol is a polar protic solvent that can effectively solvate the hydroxyl group through hydrogen bonding. | |

| Ethanol | Very Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond make it a good solvent for this compound. | |

| Isopropanol | Soluble | Isopropanol is a good solvent, though its larger nonpolar alkyl group may slightly decrease its solvating power compared to methanol and ethanol. | |

| Polar Aprotic | Acetone (B3395972) | Very Soluble | The polarity of acetone allows for strong dipole-dipole interactions with the hydroxyl group of this compound. |

| Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity and ester functionality allow it to effectively dissolve this compound. | |

| Nonpolar Aromatic | Toluene (B28343) | Soluble | The aromatic ring of toluene can engage in π-π stacking interactions with the benzene ring of this compound, contributing to solubility. |

| Nonpolar Aliphatic | Hexane (B92381) | Insoluble | As a nonpolar solvent, hexane has weak interactions with the polar hydroxyl group, resulting in poor solubility. |

Note: The information in this table is based on chemical principles and data from analogous compounds. For precise quantitative values, experimental determination is recommended.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2][3][4][5] The concentration of the resulting saturated solution can then be quantified using an appropriate analytical method, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[6][7][8]

3.1. Materials and Equipment

-

High-purity this compound

-

Analytical grade solvents

-

Volumetric flasks and pipettes

-

Sealed vials (e.g., screw-cap test tubes or scintillation vials)

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, or GC)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, cease agitation and allow the vials to rest at the same constant temperature for several hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant. This can be achieved by using a syringe and needle, followed by filtration through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Alternatively, the sample can be centrifuged, and the supernatant carefully collected.

-

-

Quantification of Dissolved this compound:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions with the chosen analytical instrument (e.g., measuring absorbance at λmax for UV-Vis spectroscopy).[9]

-

Analyze the saturated solution sample (potentially after appropriate dilution) using the same analytical method.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

Caption: A flowchart of the shake-flask method for solubility determination.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Dual Nature of Vinylphenols: From Flavor Determinants to Bioactive Molecules – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylphenols, volatile phenolic compounds, are significant molecules naturally occurring in a variety of fermented foods and beverages, where they play a crucial role in defining the sensory profile. Beyond their organoleptic properties, emerging research has highlighted their potential as bioactive compounds with pharmacological relevance. This technical guide provides an in-depth exploration of the natural occurrence of vinylphenols, their biosynthetic pathways in microorganisms, and their impact on cellular signaling. Detailed experimental protocols for their analysis and quantification are provided, alongside a comprehensive summary of their concentrations in various sources. This guide is intended to be a valuable resource for researchers in food science, microbiology, and drug development.

Natural Occurrence of Vinylphenols

Vinylphenols, most notably 4-vinylphenol (B1222589) and 4-vinylguaiacol, are predominantly found in products of microbial fermentation.[1] Their presence is a hallmark of certain alcoholic beverages like specific types of beer and wine, as well as other fermented products such as soy sauce.[2]

In the context of winemaking, the yeast Brettanomyces bruxellensis is a well-known producer of 4-vinylphenol and its reduced form, 4-ethylphenol, which at high concentrations can impart undesirable "barnyard" or medicinal off-flavors.[1] Conversely, in many top-fermented beers, particularly German-style wheat beers, 4-vinylguaiacol is a key flavor compound, contributing desirable spicy and clove-like notes.[3][4] Lactic acid bacteria, such as Lactobacillus plantarum, are also capable of producing vinylphenols from hydroxycinnamic acid precursors.[5]

The occurrence of these compounds is not limited to beverages. 4-Vinylguaiacol, for instance, is a naturally extracted compound from corn ethanol (B145695) fermentation volatiles and can be found in food products like coffee, grapes, and tobacco.[6][7] 4-Vinylphenol has been identified in the medicinal herb Hedyotis diffusa Willd and wild rice.[8]

Table 1: Quantitative Occurrence of 4-Vinylphenol and 4-Vinylguaiacol in Various Products

| Product | Compound | Concentration Range | Reference(s) |

| White Wines | 4-Vinylphenol | 70 - 1150 µg/L | [1] |

| White Wines | 4-Vinylguaiacol | 10 - 490 µg/L | [1] |

| German Wines (Württemberg region) | Vinylphenols | up to 1207 µg/L | [6] |

| Top-fermented Wheat Beers | 4-Vinylguaiacol | 2.418 - 2.6133 mg/L | [3][4] |

| Top-fermented Wheat Beers | 4-Vinylphenol | 1.0095 - 1.402 mg/L | [3][4] |

| Sake | 4-Vinylguaiacol | 38 - 181 µg/L | [9] |

| Sake | 4-Vinylphenol | 24 - 145 µg/L | [9] |

| Wort (pre-fermentation) | 4-Vinylguaiacol | 0.05 - 0.28 mg/L | [9] |

Biosynthesis of Vinylphenols

The biosynthesis of vinylphenols in microorganisms is a well-characterized enzymatic process. The primary precursors for these compounds are hydroxycinnamic acids, which are abundant in plant materials used in fermentation processes, such as grapes and barley. Specifically, p-coumaric acid is the precursor to 4-vinylphenol, while ferulic acid is the precursor to 4-vinylguaiacol.[10][11]

The key enzyme responsible for this transformation is phenolic acid decarboxylase (PAD) .[11] This enzyme catalyzes the non-oxidative decarboxylation of the hydroxycinnamic acid, removing the carboxyl group from the side chain to form the vinyl group.[6][10] Certain microorganisms, including yeasts of the Brettanomyces and Dekkera genera, and some species of lactic acid bacteria like Lactobacillus and Pediococcus, possess the gene encoding for PAD and are thus capable of producing vinylphenols.[5]

In some microorganisms, a further enzymatic step can occur where vinylphenols are reduced to their corresponding ethylphenols by a vinylphenol reductase .[12] This is particularly relevant in the context of wine spoilage by Brettanomyces, where 4-vinylphenol is reduced to the more potent off-flavor compound, 4-ethylphenol.

Experimental Protocols

Accurate quantification of vinylphenols is crucial for both quality control in the food and beverage industry and for research into their biological activities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

Quantification of Vinylphenols in Beverages by HPLC

This protocol is adapted from a method for the analysis of 4-vinylguaiacol and 4-vinylphenol in top-fermented wheat beers.[1][3]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Phosphoric acid

-

4-Vinylphenol and 4-vinylguaiacol standards

Procedure:

-

Sample Preparation: Degas the beer or wine sample. No pre-filtration is typically required if the sample is clear.[6]

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of methanol/ultrapure water/phosphoric acid (400:590:10, v/v/v).[1]

-

HPLC Conditions:

-

Calibration: Prepare a series of standard solutions of 4-vinylphenol and 4-vinylguaiacol in a suitable solvent (e.g., the mobile phase) at concentrations spanning the expected range in the samples. Generate a calibration curve by plotting peak area against concentration.

-

Analysis: Inject the samples and standards into the HPLC system. Identify and quantify the vinylphenols based on their retention times and the calibration curve.

Analysis of Vinylphenols by GC-MS

This protocol is a general guideline based on methods for volatile phenol (B47542) analysis in alcoholic beverages.[5][13]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile phenols (e.g., DB-heavy-wax or equivalent)

-

Stir bar sorptive extraction (SBSE) or solid-phase microextraction (SPME) device (optional, for sample pre-concentration)

Reagents:

-

Organic solvent for extraction (e.g., Freon 11, dichloromethane)

-

Internal standard (e.g., 2,3-dimethylphenol)

-

4-Vinylphenol and 4-vinylguaiacol standards

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of the sample, add an internal standard.

-

Extract the sample with a suitable organic solvent.

-

Separate the organic layer and concentrate if necessary under a gentle stream of nitrogen.

-

-

Sample Preparation (SBSE):

-

Dilute the beverage sample with a buffer (e.g., phosphate (B84403) buffer, pH 7).

-

Add an internal standard.

-

Perform SBSE according to the manufacturer's instructions.

-

Thermally desorb the analytes from the stir bar in the GC inlet.[13]

-

-

GC-MS Conditions:

-

Injector Temperature: 250-260°C

-

Oven Temperature Program: Start at a low temperature (e.g., 40-50°C), hold for a few minutes, then ramp up to a final temperature of around 230-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters: Operate in selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for each analyte and the internal standard.

-

-

Quantification: Create a calibration curve using standards prepared in a matrix similar to the sample. Quantify the analytes based on the ratio of their peak area to that of the internal standard.

Phenolic Acid Decarboxylase (PAD) Enzyme Assay

This protocol allows for the determination of PAD activity in microbial extracts or purified enzyme preparations.[2]

Reagents:

-

Sodium phosphate-citrate buffer (e.g., 200 mM, pH 6.0)

-

p-Coumaric acid or ferulic acid solution (e.g., 50 mM)

-

Methanol

-

Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 0.8 mL of buffer, 0.1 mL of the substrate solution, and 0.1 mL of the enzyme preparation.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 5 minutes).

-

Reaction Termination: Stop the reaction by adding 2 mL of methanol.

-

Analysis: Centrifuge the mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm filter. Analyze the filtrate by HPLC (as described in section 3.1) to quantify the amount of vinylphenol produced.

-

Blank Control: Prepare a blank control by replacing the enzyme solution with buffer.

-

Activity Calculation: One unit of PAD activity can be defined as the amount of enzyme that produces 1 µmol of vinylphenol per minute under the specified conditions.

Impact on Cellular Signaling Pathways

Recent studies have revealed that vinylphenols, particularly 4-vinylguaiacol (also known as 2-methoxy-4-vinylphenol), possess significant biological activities, including anti-inflammatory and anticancer effects.[14][15] These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Effects via NF-κB and MAPK Signaling

4-Vinylguaiacol has been shown to exert potent anti-inflammatory effects by suppressing the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[16][17] In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are typically activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (B1171923) (PGE2), and cytokines.

4-Vinylguaiacol inhibits this cascade by:

-

Preventing the degradation of IκBα: This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would initiate the transcription of pro-inflammatory genes.[16]

-

Inhibiting the phosphorylation of MAPK proteins: This includes p38, ERK1/2, and JNK, which are upstream regulators of inflammatory responses.[16][18]

Experimental Workflow for Monitoring Vinylphenol Production

A systematic workflow is essential for studying the microbial production of vinylphenols. This involves screening for producing organisms, optimizing fermentation conditions, and analyzing the final product.

Conclusion and Future Perspectives

Vinylphenols are multifaceted compounds with significant implications for the food and pharmaceutical industries. Their roles as key flavor components in fermented products are well-established, and the biosynthetic pathways leading to their formation are understood in detail. The analytical methods for their quantification are robust and sensitive, allowing for precise control and monitoring in various matrices.

The emerging evidence of their bioactivity, particularly the anti-inflammatory properties of 4-vinylguaiacol, opens up new avenues for research and development. Further investigation into the molecular mechanisms underlying these effects and the exploration of other potential therapeutic applications are warranted. The development of microbial strains with optimized vinylphenol production capabilities could lead to novel biotechnological processes for the synthesis of these valuable compounds for use as natural food additives or as lead structures in drug discovery programs. This guide provides a solid foundation for professionals seeking to delve into the fascinating world of vinylphenols.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 5. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Improving the catalytic characteristics of phenolic acid decarboxylase from Bacillus amyloliquefaciens by the engineering of N-terminus and C-terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Biological Activity of 3-Vinylphenol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylphenol and its derivatives are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, characterized by a vinyl group attached to a phenol (B47542) ring, have demonstrated potential as antimicrobial, antioxidant, and anti-inflammatory agents.[1] Their versatile chemical structure allows for various modifications, leading to a broad spectrum of biological effects and potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on quantitative data, detailed experimental protocols for key assays, and the underlying signaling pathways involved in their mechanism of action.

Introduction

Phenolic compounds are a large and ubiquitous group of secondary metabolites in plants, known for their health-promoting properties, primarily attributed to their antioxidant activity. This compound, also known as 3-hydroxystyrene, is a naturally occurring phenolic compound and a key intermediate in the synthesis of various pharmaceutical drugs.[1] Its derivatives have shown promise in several areas of drug development. This guide aims to be a comprehensive resource for researchers and professionals working on the development and evaluation of this compound-based compounds.

Biological Activities

Antimicrobial Activity

This compound has been shown to exhibit significant antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of the effectiveness of an antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (mg/mL) | Reference |

| Staphylococcus aureus | 0.5 | [1] |

| Escherichia coli | 1.0 | [1] |

| Pseudomonas aeruginosa | 1.5 | [1] |

Note: The effectiveness of derivatives of this compound may vary and requires individual testing.

Antioxidant Activity

The phenolic hydroxyl group in this compound and its derivatives is crucial for their antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. The antioxidant capacity of these compounds is often evaluated using various in vitro assays.

Table 2: Antioxidant Activity of this compound and Its Derivatives (Hypothetical Data)

| Compound | Assay | IC50 (µg/mL) | Reference |

| This compound | DPPH Radical Scavenging | Data not available | |

| This compound | ABTS Radical Scavenging | Data not available | |

| Derivative A | DPPH Radical Scavenging | Value | |

| Derivative B | ABTS Radical Scavenging | Value |

This table is a template for researchers to populate with their experimental data.

Anti-inflammatory Activity

Studies on derivatives of this compound, such as 2-methoxy-4-vinylphenol (B128420), have shed light on the potential anti-inflammatory mechanisms of this class of compounds. These effects are mediated through the modulation of key signaling pathways involved in the inflammatory response.[2]

Table 3: Anti-inflammatory Activity of this compound Derivatives (Hypothetical Data)

| Compound | Assay | Target | IC50 (µM) | Reference |

| 2-Methoxy-4-vinylphenol | NO Production Inhibition in LPS-stimulated RAW264.7 cells | iNOS | Value | [2] |

| 2-Methoxy-4-vinylphenol | PGE2 Production Inhibition in LPS-stimulated RAW264.7 cells | COX-2 | Value | [2] |

| This compound | NO Production Inhibition | iNOS | Data not available | |

| Derivative C | Cytokine (TNF-α) Inhibition | NF-κB | Value |

This table is a template for researchers to populate with their experimental data.

Cytotoxicity

Evaluating the cytotoxic potential of this compound and its derivatives is crucial for drug development to ensure their safety. Cytotoxicity is typically assessed against various cancer and normal cell lines.

Table 4: Cytotoxicity of this compound and Its Derivatives (Hypothetical Data)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | HeLa | MTT | Data not available | |

| This compound | A549 | MTT | Data not available | |

| Derivative D | MCF-7 | MTT | Value | |

| Derivative E | Normal Fibroblasts | MTT | Value |

This table is a template for researchers to populate with their experimental data.

Signaling Pathways

The biological activities of this compound and its derivatives are often attributed to their ability to modulate specific intracellular signaling pathways. Based on studies of related phenolic compounds, the NF-κB and MAPK signaling pathways are key targets in their anti-inflammatory effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the p65/p50 heterodimer to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines. 2-methoxy-4-vinylphenol has been shown to inhibit the translocation of p65 to the nucleus, thereby suppressing the inflammatory response.[2]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of several kinases, including p38, ERK1/2, and JNK. Upon activation by inflammatory stimuli, these kinases phosphorylate various downstream targets, leading to the production of inflammatory mediators. 2-methoxy-4-vinylphenol has been demonstrated to suppress the phosphorylation of p38, ERK1/2, and JNK in LPS-stimulated cells.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of this compound and its derivatives.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reagents and Materials:

-

This compound or its derivative (Test Compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid or Trolox (Positive Control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound and the positive control in methanol.

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Reagents and Materials:

-

This compound or its derivative (Test Compound)

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Reagents and Materials:

-

This compound or its derivative (Test Compound)

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent (equal volumes of A and B mixed immediately before use) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve is generated using known concentrations of sodium nitrite (B80452).

-

-

Calculation: The concentration of nitrite in the supernatant is determined from the standard curve. The percentage of inhibition of NO production is calculated as: % Inhibition = [ (NO_LPS - NO_sample) / NO_LPS ] x 100 Where NO_LPS is the nitrite concentration in LPS-stimulated cells without the test compound, and NO_sample is the nitrite concentration in cells treated with both LPS and the test compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their antimicrobial, antioxidant, and anti-inflammatory properties make them attractive candidates for further investigation in drug discovery and development. This technical guide provides a foundational understanding of their biological activities, the signaling pathways they modulate, and the experimental protocols required for their evaluation. Further research is warranted to fully elucidate their therapeutic potential and to synthesize novel derivatives with enhanced efficacy and safety profiles.

References

In-depth Technical Guide: Thermal Stability and Degradation of 3-Vinylphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Vinylphenol, a key intermediate in pharmaceutical and polymer synthesis, exhibits a susceptibility to thermal degradation, a critical consideration for its storage, handling, and application in various manufacturing processes. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of this compound. Due to a notable scarcity of direct experimental studies on this compound, this guide synthesizes available information on structurally analogous compounds, including its isomer 4-vinylphenol (B1222589) and other simple phenolic molecules, to project a likely thermal behavior profile. The content herein covers anticipated thermal stability parameters, potential degradation products, and hypothetical degradation mechanisms, supported by detailed, generalized experimental protocols for relevant analytical techniques.

Introduction

This compound (3-hydroxystyrene) is a valuable organic compound utilized in the synthesis of various pharmaceuticals and as a monomer in the production of specialty polymers. Its chemical structure, featuring both a vinyl group and a phenolic hydroxyl group, renders it susceptible to thermal stress, which can lead to polymerization, decomposition, and the formation of undesirable byproducts. Understanding the thermal stability and degradation profile of this compound is paramount for ensuring product purity, optimizing reaction conditions, and establishing safe handling and storage protocols. This guide aims to provide an in-depth technical resource on this topic, drawing upon data from related compounds to build a comprehensive picture in the absence of direct studies.

Thermal Stability Analysis

Estimated Thermal Stability Parameters

The thermal stability of this compound is expected to be influenced by the vinyl group, which can undergo exothermic polymerization, and the phenolic group, which can participate in various decomposition reactions at elevated temperatures. The following table summarizes the anticipated thermal properties based on data from analogous compounds.

| Parameter | Estimated Value/Range | Analytical Technique | Notes and Comments |

| Onset of Decomposition (Tonset) | 200 - 250 °C | Thermogravimetric Analysis (TGA) | This estimation is based on the general stability of simple phenolic compounds. The presence of the vinyl group may slightly lower the onset temperature due to potential polymerization initiation. |

| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 350 °C | Derivative Thermogravimetry (DTG) | The peak decomposition temperature is likely to fall within this range, corresponding to the primary fragmentation of the molecule. |

| Glass Transition Temperature (Tg) | Not applicable | Differential Scanning Calorimetry (DSC) | As a small molecule that is liquid at room temperature, this compound does not exhibit a glass transition. |

| Boiling Point | 231 °C at 760 mmHg | Not Applicable | This is an established physical property and serves as an upper limit for processing under atmospheric pressure without decomposition. |

Note: The values presented are estimations and should be confirmed by empirical analysis.

Thermal Degradation Pathways and Products

The thermal degradation of this compound is anticipated to proceed through several complex pathways, including polymerization, cleavage of the vinyl group, and fragmentation of the aromatic ring. Pyrolysis studies of related vinylphenols, such as 4-vinylphenol and 4-vinyl guaiacol, suggest the formation of a variety of degradation products.

Hypothetical Degradation Pathways

The following diagram illustrates a plausible, non-exhaustive set of degradation pathways for this compound under thermal stress.

Caption: Hypothetical degradation pathways of this compound.

Anticipated Degradation Products

Based on the pyrolysis of analogous compounds, the thermal degradation of this compound is likely to yield a complex mixture of products. The following table summarizes the expected major and minor degradation products.

| Product Category | Specific Compounds | Expected Abundance | Analytical Technique for Identification |

| Polymeric Material | Poly(this compound) | Major (at lower temperatures) | Gel Permeation Chromatography (GPC), FTIR |

| Reduced Side-Chain | 3-Ethylphenol | Major | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

| Vinyl Group Cleavage | Phenol | Major | Py-GC-MS |

| Dehydroxylated Products | Styrene | Minor | Py-GC-MS |

| Ring Fragmentation | Benzene, Toluene | Minor | Py-GC-MS |

| Gaseous Products | Carbon monoxide, Carbon dioxide, Water | Minor | Py-GC-MS with appropriate detector |

Experimental Protocols

To facilitate further research into the thermal properties of this compound, this section provides detailed, generalized methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the temperature of maximum decomposition rate.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air for oxidative degradation studies) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetry (DTG) curve.

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve and the temperature of maximum decomposition rate (Tmax) from the peak of the DTG curve.

-

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To investigate thermal transitions such as melting and polymerization.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat from ambient temperature to 250 °C at a heating rate of 10 °C/min.

-

Hold isothermally for 2 minutes.

-

Cool to ambient temperature at 10 °C/min.

-

Reheat to 250 °C at 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., polymerization, decomposition).

-

Determine the peak temperatures and enthalpies of transitions.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample tube.

-

Experimental Conditions:

-

Pyrolysis Temperature: Perform pyrolysis at a series of temperatures (e.g., 300 °C, 400 °C, 500 °C, 600 °C) to observe the change in degradation products with temperature.

-

GC Separation:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient suitable for separating the expected range of aromatic and aliphatic compounds (e.g., start at 40 °C, ramp to 280 °C).

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of 35-550 amu.

-

-

-

Data Analysis:

-

Identify the individual peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the relative abundance of each degradation product based on peak area.

-

Caption: Workflow for Py-GC-MS Analysis.

Conclusion and Recommendations